6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide
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Overview
Description
N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a quinazoline and pyrroloquinoline moiety, which are known for their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrroloquinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as flow chemistry and green synthetic methodologies are often employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline and pyrroloquinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the quinazoline and pyrroloquinoline moieties .
Scientific Research Applications
N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BUTYL-4-OXO-3(4H)-QUINAZOLINYL)-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities.
Quinolone Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Pyrimidine Derivatives: Studied for their antiviral and anticancer properties.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2-butyl-4-oxoquinazolin-3-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-2-3-11-18-25-17-10-5-4-8-15(17)23(31)28(18)26-22(30)19-21(29)16-9-6-7-14-12-13-27(20(14)16)24(19)32/h4-10,29H,2-3,11-13H2,1H3,(H,26,30) |
InChI Key |
XNADVQOUEDFBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |
Origin of Product |
United States |
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